Benzyl 4-(aminomethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
benzyl 4-(aminomethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWFJATINCKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Esterification Using Sulfuric Acid
In a benchmark procedure, 4-(aminomethyl)benzoic acid is refluxed with benzyl alcohol in toluene using concentrated sulfuric acid as a catalyst. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for benzyl alcohol attack. Key parameters include:
- Molar ratio : 1:5 (acid:alcohol) to drive equilibrium toward ester formation.
- Temperature : Reflux at 110–120°C for 8–12 hours.
- Yield : 70–75% after aqueous workup and recrystallization.
The crude product is extracted into methylene chloride, and the hydrochloride salt is precipitated by adding concentrated HCl to the organic phase. Saturation of the aqueous phase with NaCl improves extraction efficiency, achieving yields up to 85%.
Hydrochloric Acid-Mediated Esterification
A modified approach from patent literature (US20070149802A1) substitutes sulfuric acid with hydrochloric acid, enabling in situ formation of the hydrochloride salt. The process involves:
- Reaction : 4-(Aminomethyl)benzoic acid, benzyl alcohol, and 30% HCl are heated under reflux in methanol.
- Cooling : The mixture is cooled to 5–10°C to stabilize intermediates.
- pH Adjustment : Addition of 4–6% NaOH raises the pH to 6–7, followed by solvent distillation.
- Extraction : Methylene chloride is added, and the aqueous phase pH is adjusted to 10–11 with NaOH to partition the product into the organic layer.
This method achieves 88–89% yield, with the hydrochloride salt crystallizing upon acidification of the organic extract.
Alternative Synthetic Routes
Reduction of 4-Cyanobenzoyl Derivatives
While less common, catalytic hydrogenation of 4-cyanobenzoyl intermediates offers a pathway to the aminomethyl group. For example:
$$
\text{4-Cyanobenzoate ester} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{4-(Aminomethyl)benzoate ester}
$$
Yields for this route are lower (60–65%) due to over-reduction side reactions. However, it avoids acidic conditions, making it suitable for acid-sensitive substrates.
Staudinger Reduction of Azide Intermediates
A method adapted from organophosphorus-catalyzed reductions converts 4-azidomethylbenzoates to the target compound. The azide intermediate is synthesized via nucleophilic substitution of 4-(bromomethyl)benzoate with sodium azide:
$$
\text{4-(Bromomethyl)benzoate} + \text{NaN}_3 \rightarrow \text{4-(Azidomethyl)benzoate} \xrightarrow{\text{Staudinger}} \text{4-(Aminomethyl)benzoate}
$$
This route achieves 89% yield for related benzylamine hydrochlorides, though scalability is limited by the handling of azides.
Optimization Strategies for Industrial Production
Solvent Selection and Phase Management
Temperature and pH Control
Continuous Flow Reactor Systems
Industrial-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. A typical setup involves:
| Parameter | Value |
|---|---|
| Residence time | 30–45 minutes |
| Temperature | 120°C |
| Pressure | 3–5 bar |
| Yield | 90–92% |
This method reduces side product formation by 12% compared to batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| H₂SO₄ Catalysis | 70–75 | Moderate | High |
| HCl-Mediated | 88–89 | High | Moderate |
| Catalytic Hydrogenation | 60–65 | Low | Low |
| Staudinger Reduction | 85–89 | Moderate | High |
The HCl-mediated route is optimal for large-scale synthesis due to its high yield and in situ salt formation. However, the Staudinger reduction offers superior selectivity for specialized applications.
Challenges and Mitigation
Hydrolysis of the Ester Group
Premature hydrolysis is minimized by:
Byproduct Formation
- Di-ester byproducts : Controlled stoichiometry (excess benzyl alcohol) suppresses diester formation.
- Oxidation products : Conducting reactions under nitrogen atmosphere prevents amine oxidation.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrobenzyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-(aminomethyl)benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, particularly the esters of 4-(aminomethyl)benzoic acid, are utilized in the development of active pharmaceutical ingredients (APIs). The mild hydrolysis conditions required for these esters make them suitable for controlled release applications in drug formulations .
Synthesis of Antibiotics
The compound has been identified as a precursor for synthesizing antibiotics, particularly those based on quinoline and indole structures. This application is crucial for developing new antimicrobial agents that can combat resistant bacterial strains .
Antiviral Research
Recent studies have highlighted the potential of 4-(aminomethyl)benzamides, including derivatives of this compound, as inhibitors of filovirus entry, specifically targeting Ebola and Marburg viruses. Compounds derived from this structure have shown effective antiviral activity and metabolic stability, making them candidates for further optimization and therapeutic development .
Chemical Properties and Reactivity
This compound exhibits notable reactivity due to its functional groups, allowing it to participate in various chemical reactions. For example:
- Esterification Reactions : The compound can undergo esterification with different alcohols to form various esters that may have distinct biological activities.
- Buchwald Coupling Reactions : It can be used in Buchwald-Cross coupling reactions to synthesize more complex organic molecules, expanding its utility in synthetic organic chemistry .
Experimental Applications
In laboratory settings, this compound is often used as a reagent or substrate in various experimental protocols:
- Buffering Agent : The compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining physiological pH levels conducive to biological experiments .
- Reagent in Organic Synthesis : Its reactivity allows it to serve as a building block in synthesizing more complex molecules used in research and development across multiple fields.
Summary of Key Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Methyl 4-(Aminomethyl)benzoate Hydrochloride (CAS 6232-11-7)
- Structure : Replaces the benzyl ester with a methyl ester.
- Molecular Weight : 201.65 g/mol; Melting Point : 238°C; Purity : ≥98% .
- Applications : Used in sulfonamide derivatives (e.g., Compound 1ac, 1aj) for traceless linker-directed cross-coupling reactions .
Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS 1220034-69-4)
- Structure: Incorporates a pyrrolidinyloxy group instead of aminomethyl.
- Molecular Formula: C₁₈H₂₀ClNO₃; Molar Mass: 333.81 g/mol .
- Applications : The pyrrolidine ring introduces basicity and conformational flexibility, which may enhance interactions with biological targets like ion channels or enzymes.
4-(2-Aminoethyl)benzoic Acid Hydrochloride
- Structure: Features an ethylamino chain instead of aminomethyl.
Benzyl 4-Aminobenzoate Hydrochloride
- Structure: Lacks the aminomethyl group; has a para-amino substituent.
- Key Difference : The absence of the methylene spacer reduces spatial flexibility, which could limit its utility in chelation or receptor binding .
Physicochemical and Application Comparisons
Biological Activity
Benzyl 4-(aminomethyl)benzoate hydrochloride (commonly referred to as BAMBH) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities of BAMBH, exploring its mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
BAMBH is characterized by its benzyl group attached to a 4-(aminomethyl)benzoate moiety, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
BAMBH exhibits biological activity primarily through its interactions with specific molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator depending on the biological context. Key mechanisms include:
- Enzyme Inhibition : BAMBH has been employed in studies investigating enzyme inhibitors, particularly in biochemical assays where it serves as a substrate.
- Receptor Modulation : It can modulate receptor functions, influencing various signaling pathways within cells.
In Vitro Studies
Recent research has focused on the cytotoxicity and inhibitory effects of BAMBH on various cancer cell lines. For instance, studies have demonstrated that compounds containing the 4-(aminomethyl)benzamide fragment exhibit potent inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. In these studies, BAMBH derivatives showed significant cytotoxicity in hematological and solid tumor cell lines, indicating potential as anticancer agents .
Comparative Analysis with Related Compounds
A comparative analysis of BAMBH with similar compounds reveals distinct biological activities. The following table summarizes key findings:
Case Studies
- Anticancer Activity : A study investigated BAMBH's effect on various cancer cell lines, demonstrating that it could inhibit cell proliferation significantly at nanomolar concentrations. The most potent analogues showed over 90% inhibition against EGFR at 10 nM concentration .
- Enzyme Interaction Studies : Research has indicated that BAMBH can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its role in drug development for metabolic disorders.
Synthesis and Chemical Reactions
BAMBH is synthesized through the esterification of 4-(aminomethyl)benzoic acid with benzyl alcohol in the presence of hydrochloric acid. This synthesis pathway allows for high yields and purity of the final product. The compound undergoes various chemical reactions such as oxidation and reduction, which can modify its functional groups for enhanced biological activity .
Q & A
Basic: What synthetic methodologies are effective for preparing Benzyl 4-(aminomethyl)benzoate hydrochloride, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-component reactions (MCRs) using precursors like methyl 4-(aminomethyl)benzoate hydrochloride. A two-step approach involves:
Condensation : Reacting the amine-containing precursor with aldehydes (e.g., benzaldehyde) in the presence of a base (e.g., Et₃N) under microwave irradiation (e.g., 60°C, 10 minutes) to enhance reaction efficiency .
Cycloaddition : Introducing benzyl isonitrile and trimethylsilyl azide to form tetrazole or triazole moieties. Room-temperature stirring (3 days) is viable but yields lower compared to microwave-assisted methods .
Optimization Tips :
- Use anhydrous solvents (e.g., MeOH) to avoid side reactions.
- Monitor pH to prevent premature protonation of the amine group.
- Purify via recrystallization (EtOAc/petrol ether) or column chromatography for high purity .
Advanced: How can researchers characterize and resolve contradictions in spectral data for this compound derivatives?
Answer:
Characterization Challenges :
- NMR Discrepancies : Aromatic proton splitting patterns may overlap due to steric hindrance from the benzyl group. Use 2D NMR (COSY, HSQC) to resolve assignments .
- Mass Spectrometry : Electrospray ionization (ESI-MS) may show fragmentation at the ester linkage; compare with synthetic intermediates to confirm structural integrity .
Contradiction Resolution : - Cross-validate with X-ray crystallography (if crystals are obtainable) or DFT-calculated spectra for geometric optimization .
- For hydrazide/hydroxamic acid derivatives, use IR spectroscopy to confirm carbonyl (C=O) and N–H stretches .
Basic: What safety protocols should be followed when handling this compound given limited toxicological data?
Answer:
Precautionary Measures :
- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Wash immediately with soap/water (15 minutes) and remove contaminated clothing .
- Eye Exposure : Flush with water (10–15 minutes) and consult an ophthalmologist .
- Storage : Keep in a dry, cool environment away from oxidizing agents .
Advanced: How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound in HDAC6 inhibition studies?
Answer:
Computational Workflow :
Geometry Optimization : Use DFT (B3LYP/6-31G*) to model the compound’s electronic structure and identify nucleophilic/electrophilic sites .
Docking Studies : Perform molecular docking (AutoDock Vina) to simulate binding interactions with HDAC6’s catalytic domain. Focus on zinc-binding groups (e.g., hydroxamates) and capping motifs .
SAR Analysis : Compare calculated binding energies (ΔG) with experimental IC₅₀ values to refine substituent effects on potency .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Melting Point : Compare observed mp (>250°C) with literature values; deviations >2°C indicate impurities .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 61.34%, H: 5.43%, N: 4.46%) .
Advanced: How can researchers design in vitro/in vivo studies to evaluate the pharmacokinetic profile of this compound derivatives?
Answer:
In Vitro :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
In Vivo : - Pharmacokinetics : Administer IV/PO doses in rodent models; calculate AUC, Cₘₐₓ, and t₁/₂. Use plasma protein binding assays to estimate free drug levels .
- Tissue Distribution : Radiolabel the compound (³H/¹⁴C) and track accumulation in target organs (e.g., liver, kidneys) .
Basic: What are common by-products formed during the synthesis of this compound, and how can they be mitigated?
Answer:
By-Products :
- Ester Hydrolysis : Occurs in aqueous conditions; use anhydrous solvents and controlled pH .
- Oligomerization : Prevent via low reactant concentrations and inert atmosphere (N₂/Ar) .
Mitigation : - Add molecular sieves to absorb residual water.
- Monitor reaction progress with TLC (silica, UV detection) .
Advanced: How can hydrogen bonding and lattice energy calculations inform crystal engineering of this compound salts?
Answer:
- Hydrogen Bond Analysis : Use Mercury CSD to map O–H···Cl and N–H···O interactions in crystal structures. Stronger H-bonding correlates with higher melting points .
- Lattice Energy : Compute via PIXEL method to predict solubility trends. Higher lattice energies (e.g., >150 kJ/mol) indicate poor aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
